4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that features both sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an oxazolone precursor. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing functional group.
Substitution: The oxazolone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazolones depending on the nucleophile used.
Scientific Research Applications
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the compound can form interactions with various biological molecules, potentially disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4H-1benzopyran-3-carbonitriles : These compounds have a similar ring structure and are used in various chemical reactions.
4H-pyrans: These compounds also contain oxygen in a heterocyclic ring and have similar chemical properties.
2-Aminothiazoles: These compounds contain both sulfur and nitrogen in their structure and are known for their biological activity.
Uniqueness
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of both sulfur and oxygen in its structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
CAS No. |
112463-59-9 |
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Molecular Formula |
C4H3NO2S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
5-hydroxy-1,3-oxazole-4-carbothialdehyde |
InChI |
InChI=1S/C4H3NO2S/c6-4-3(1-8)5-2-7-4/h1-2,6H |
InChI Key |
VHTYEQRPYGFFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)O)C=S |
Origin of Product |
United States |
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